Cas no 53484-17-6 (1-methyl-1H-1,3-benzodiazole-5-carboxylic acid)

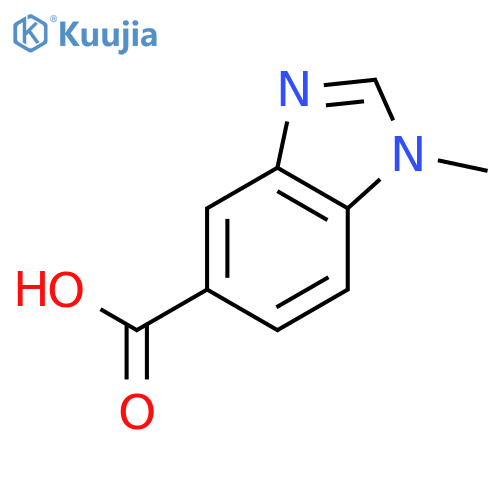

53484-17-6 structure

商品名:1-methyl-1H-1,3-benzodiazole-5-carboxylic acid

1-methyl-1H-1,3-benzodiazole-5-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-Methyl-1H-benzo[d]imidazole-5-carboxylic acid

- 1H-Benzimidazole-5-carboxylic acid, 1-methyl-

- 1-Methyl-1H-1,3-benzimidazole-5-carboxylic acid

- 1-Methyl-1H-benzimidazole-5-carboxylic acid

- 1-methyl-1 H-benzoimidazole-5-carboxylic acid

- 1-methyl-5-benzimidazolecarboxylic acid

- 1-methylbenzimidazol-5-carboxylic acid

- 1-methylbenzimidazole-5-carboxlic acid

- F2158-0653

- 1-methyl-1H-1,3-benzodiazole-5-carboxylic acid

- AMY1935

- SCHEMBL599310

- FT-0646295

- BB 0217051

- A815457

- 1-methyl-1H-benzo[d]imidazole-5-carboxylicacid

- CHEMBL3287369

- 1-Methyl-1H-benzoimidazole-5-carboxylic acid

- SY024933

- EN300-112717

- Z356293884

- BDBM50017193

- 1-methylbenzimidazole-5-carboxylic acid

- MFCD06809665

- J-504858

- 1-Methylbenzodiazole-5-carboxylic acid

- KD-0764

- 2-CHROMANECARBONYLCHLORIDE

- A870710

- AB91876

- CS-W003360

- A829621

- J-504851

- DTXSID20406742

- 53484-17-6

- AKOS000104227

- 1H-1,3-Benzimidazole-5-carboxylic acid, 1-methyl-

- 1-methyl-1,3-benzodiazole-5-carboxylic acid

- STK667575

-

- MDL: MFCD06809665

- インチ: InChI=1S/C9H8N2O2/c1-11-5-10-7-4-6(9(12)13)2-3-8(7)11/h2-5H,1H3,(H,12,13)

- InChIKey: KAJLCBKTWRUQOI-UHFFFAOYSA-N

- ほほえんだ: CN1C=NC2=C1C=CC(=C2)C(O)=O

計算された属性

- せいみつぶんしりょう: 176.05900

- どういたいしつりょう: 176.058577502g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 220

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.1Ų

- 疎水性パラメータ計算基準値(XlogP): 1

じっけんとくせい

- 色と性状: No data available

- 密度みつど: 1.4±0.1 g/cm3

- ゆうかいてん: >300(dec.)

- ふってん: 411.1℃ at 760 mmHg

- フラッシュポイント: 202.4±26.5 °C

- 屈折率: 1.653

- PSA: 55.12000

- LogP: 1.27150

1-methyl-1H-1,3-benzodiazole-5-carboxylic acid セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H332-H335

- 警告文: P261-P280-P305+P351+P338

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- ちょぞうじょうけん:Sealed in dry,Room Temperature(BD59322)

- 危険レベル:IRRITANT

1-methyl-1H-1,3-benzodiazole-5-carboxylic acid 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1-methyl-1H-1,3-benzodiazole-5-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB11871-0.25g |

1-methyl-1H-1,3-benzodiazole-5-carboxylic acid |

53484-17-6 | 97% | 0.25g |

184.00 | 2021-07-09 | |

| Chemenu | CM109433-25g |

1-Methyl-1H-benzo[d]imidazole-5-carboxylic acid |

53484-17-6 | 98% | 25g |

$*** | 2023-05-30 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB11871-5g |

1-methyl-1H-1,3-benzodiazole-5-carboxylic acid |

53484-17-6 | 97% | 5g |

¥1459 | 2023-09-15 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M92760-25g |

1-Methyl-1H-benzo[d]imidazole-5-carboxylic acid |

53484-17-6 | 25g |

¥8086.0 | 2021-09-04 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DF946-50mg |

1-methyl-1H-1,3-benzodiazole-5-carboxylic acid |

53484-17-6 | 98% | 50mg |

68.0CNY | 2021-08-05 | |

| Key Organics Ltd | KD-0764-5MG |

1-methyl-1H-1,3-benzimidazole-5- carboxylic acid |

53484-17-6 | >95% | 5mg |

£46.00 | 2025-02-09 | |

| Enamine | EN300-112717-0.25g |

1-methyl-1H-1,3-benzodiazole-5-carboxylic acid |

53484-17-6 | 95.0% | 0.25g |

$25.0 | 2025-02-21 | |

| Enamine | EN300-112717-1.0g |

1-methyl-1H-1,3-benzodiazole-5-carboxylic acid |

53484-17-6 | 95.0% | 1.0g |

$51.0 | 2025-02-21 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB11871-1g |

1-methyl-1H-1,3-benzodiazole-5-carboxylic acid |

53484-17-6 | 97% | 1g |

394.00 | 2021-07-09 | |

| eNovation Chemicals LLC | Y1006823-10G |

1-methylbenzimidazole-5-carboxylic acid |

53484-17-6 | 97% | 10g |

$225 | 2024-07-21 |

1-methyl-1H-1,3-benzodiazole-5-carboxylic acid 関連文献

-

N. Shruthi,Boja Poojary,Vasantha Kumar,Mumtaz Mohammed Hussain,Vaishali M. Rai,Vinitha R. Pai,Mahima Bhat,B. C. Revannasiddappa RSC Adv. 2016 6 8303

53484-17-6 (1-methyl-1H-1,3-benzodiazole-5-carboxylic acid) 関連製品

- 53484-18-7(1-methyl-1H-1,3-benzodiazole-6-carboxylic acid)

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

推奨される供給者

Amadis Chemical Company Limited

(CAS:53484-17-6)1-methyl-1H-1,3-benzodiazole-5-carboxylic acid

清らかである:99%

はかる:25g

価格 ($):495.0